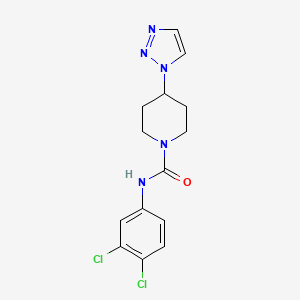![molecular formula C19H12BrClN4O2 B2561043 5-bromo-2-chloro-N-{4-[(3-cyanopyridin-2-yl)oxy]-2-methylphenyl}pyridine-3-carboxamide CAS No. 1427942-70-8](/img/structure/B2561043.png)
5-bromo-2-chloro-N-{4-[(3-cyanopyridin-2-yl)oxy]-2-methylphenyl}pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-chloro-N-{4-[(3-cyanopyridin-2-yl)oxy]-2-methylphenyl}pyridine-3-carboxamide is a synthetic organic compound, featuring a complex aromatic structure. This compound's intricate design incorporates bromine, chlorine, and a cyano group, indicating its potential for various chemical reactions and applications in scientific research, particularly in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 5-bromo-2-chloro-N-{4-[(3-cyanopyridin-2-yl)oxy]-2-methylphenyl}pyridine-3-carboxamide typically involves multi-step organic reactions starting from simpler aromatic compounds. Key steps include halogenation, cyano substitution, and amide formation. Solvents like dichloromethane and catalysts such as palladium may be used.
Industrial Production Methods: : Industrial production methods might scale up these laboratory techniques, ensuring efficient yields and purity. Processes would be optimized to maximize output while minimizing cost and environmental impact. Techniques such as continuous flow chemistry could be employed to facilitate large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: : The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: : While the compound itself is stable, certain conditions can oxidize or reduce specific functional groups within the molecule.
Hydrolysis: : Amide and ester groups in the compound may undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Substitution reactions often use nucleophiles like amines or thiols.
Oxidation may involve reagents like potassium permanganate or chromium trioxide.
Hydrolysis could require strong acids (e.g., HCl) or bases (e.g., NaOH).
Major Products: : Substitution reactions can yield derivatives with varied functional groups. Oxidation and reduction products may include altered aromatic rings or modified amides. Hydrolysis generally results in the breakdown of the amide to carboxylic acid and amine components.
Scientific Research Applications
In Chemistry: : It's used as a precursor in organic synthesis, aiding in the development of more complex molecules. In Biology : This compound may serve as a molecular probe or bioactive agent in biochemical assays. In Medicine : Its structure hints at potential pharmacological activities, including kinase inhibition, making it a candidate for drug development. In Industry : It can be a building block in the creation of advanced materials, such as polymers or specialty chemicals.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific proteins or enzymes within cells. For example, it may inhibit kinase enzymes by binding to their active sites, disrupting cellular signaling pathways. Its various functional groups allow it to interact with multiple molecular targets, leading to diverse biological effects.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: : Compared to similar molecules, 5-bromo-2-chloro-N-{4-[(3-cyanopyridin-2-yl)oxy]-2-methylphenyl}pyridine-3-carboxamide stands out due to the unique arrangement of its functional groups, which can influence its reactivity and specificity in biological systems. List of Similar Compounds :
5-bromo-2-chloro-N-{4-[(2-cyanopyridin-3-yl)oxy]-2-methylphenyl}pyridine-3-carboxamide
5-bromo-2-chloro-N-{4-[(3-cyanopyridin-3-yl)oxy]-2-methylphenyl}pyridine-3-carboxamide
4-[(3-cyanopyridin-2-yl)oxy]-2-methylphenyl derivatives
Each of these similar compounds may exhibit different biological activities or chemical properties, offering a diverse toolkit for researchers.
Is there anything more specific you'd like to dive into about this compound?
Properties
IUPAC Name |
5-bromo-2-chloro-N-[4-(3-cyanopyridin-2-yl)oxy-2-methylphenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrClN4O2/c1-11-7-14(27-19-12(9-22)3-2-6-23-19)4-5-16(11)25-18(26)15-8-13(20)10-24-17(15)21/h2-8,10H,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFPFQAAMAEANS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=CC=N2)C#N)NC(=O)C3=C(N=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

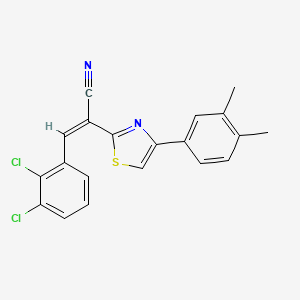
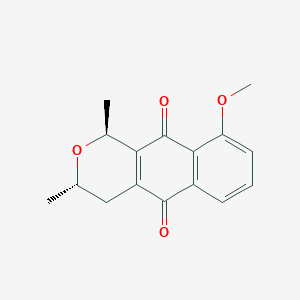
![4-{1-[2-(Trifluoromethyl)phenyl]-2-aziranyl}pyridine](/img/structure/B2560963.png)
![3-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2560965.png)
![6-Isopropyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2560966.png)
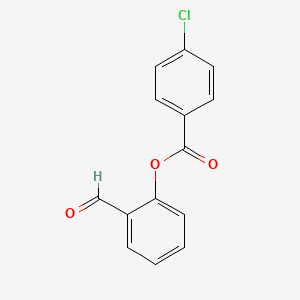
![5-(N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)sulfamoyl)-2-methoxybenzamide](/img/structure/B2560976.png)
![2,2-Difluoro-6-methylspiro[3.3]heptan-6-amine;hydrochloride](/img/structure/B2560977.png)
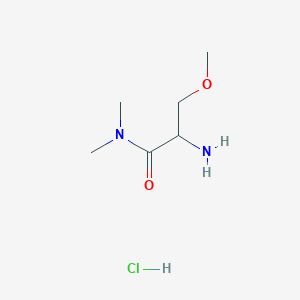
![methyl 3-[4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-1,3-dioxo-6-(2-pyridinyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]-2-thiophenecarboxylate](/img/structure/B2560980.png)
![N-(3,5-dimethylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2560981.png)
